Acrizanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studies on Anti-cancer Properties

Solid Tumors

Studies have explored the use of Acrizanib in treating various solid tumors, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and melanoma [2, 3, 4]. These studies have shown some promising results, with Acrizanib demonstrating anti-tumor activity and improved progression-free survival in some patients [2, 3, 4].

Anti-angiogenic Effects

Research has also focused on Acrizanib's ability to inhibit angiogenesis. Studies have shown that Acrizanib can reduce tumor blood vessel formation and decrease tumor growth in animal models [5]. This suggests that Acrizanib's anti-angiogenic properties could contribute to its anti-cancer effects.

Other Research Applications

Beyond cancer research, Acrizanib is being explored for its potential applications in other diseases:

Wet Age-Related Macular Degeneration (AMD)

Acrizanib's ability to inhibit angiogenesis might be beneficial in treating wet AMD, a condition where abnormal blood vessel growth contributes to vision loss [6].

Diabetic Retinopathy

Similar to wet AMD, diabetic retinopathy involves abnormal blood vessel growth in the eye. Acrizanib is being investigated for its potential to slow the progression of this complication in diabetic patients [7].

These are just some of the ongoing research areas exploring Acrizanib's potential for treating various diseases. More research is needed to fully understand its effectiveness and safety in these settings.

Further information on specific clinical trials involving Acrizanib can be found on clinical trial registries such as ClinicalTrials.gov ().

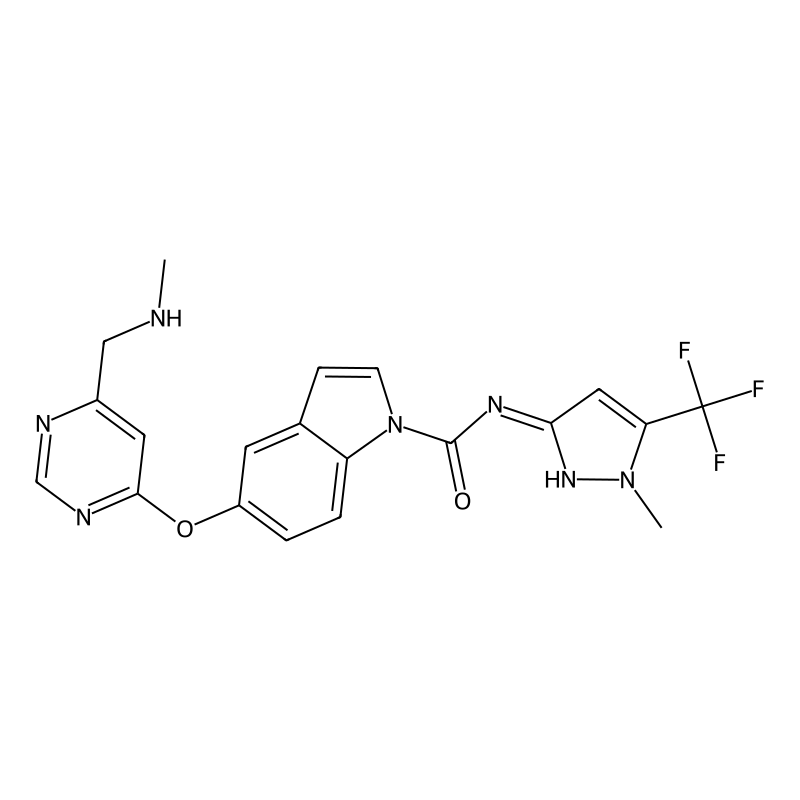

Acrizanib, also known as LHA510, is a small-molecule inhibitor specifically targeting vascular endothelial growth factor receptors. Its chemical formula is CHFNO, and it belongs to the class of indole and pyrazole derivatives. Acrizanib is designed for topical ocular delivery, primarily aimed at treating neovascular age-related macular degeneration, a condition characterized by the abnormal growth of blood vessels in the retina that can lead to vision loss .

Acrizanib acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor, particularly targeting VEGFR-2 []. VEGFRs are proteins on the surface of endothelial cells (cells lining blood vessels) that play a crucial role in angiogenesis. By inhibiting VEGFR-2, Acrizanib might suppress the abnormal blood vessel growth characteristic of neovascular AMD [].

One study [] investigated the efficacy of topical Acrizanib in patients with AMD. The results suggested that Acrizanib might not be effective in reducing the need for anti-VEGF therapy, a current treatment option for AMD. Further research is needed to fully understand its mechanism and potential therapeutic effects.

As Acrizanib is under investigation, comprehensive safety data is not yet available. However, its mechanism of action as a VEGFR inhibitor suggests potential side effects like high blood pressure, fatigue, and proteinuria (excess protein in urine) – side effects commonly observed with other VEGFR inhibitor drugs [].

As a tyrosine kinase inhibitor, acrizanib functions by blocking the kinase activity of all three vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) as well as platelet-derived growth factor receptors α and β. This inhibition prevents the downstream signaling pathways that promote angiogenesis and vascular permeability, which are critical in conditions like age-related macular degeneration .

The specific

The synthesis of acrizanib involves several key steps:

- Formation of Pyrazole Derivatives: Starting from appropriate precursors, pyrazole rings are constructed through cyclization reactions.

- Indole Coupling: The pyrazole moiety is then coupled with indole derivatives using coupling agents to form the core structure.

- Fluorination: The trifluoromethyl group is introduced through electrophilic fluorination techniques.

- Final Modifications: Additional functional groups are added to achieve the desired pharmacological properties.

These steps ensure that the final compound possesses the necessary characteristics for targeted action against VEGF receptors .

Acrizanib is primarily investigated for its application in treating:

- Neovascular Age-Related Macular Degeneration: A condition where abnormal blood vessels grow under the retina.

- Other Angiogenesis-Related Disorders: Potential future applications may include various cancers and other diseases characterized by excessive angiogenesis.

Its formulation for topical administration aims to minimize systemic exposure while maximizing local therapeutic effects .

Acrizanib shares structural and functional similarities with several other compounds used in the treatment of neovascular conditions. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Target | Administration Route | Unique Features |

|---|---|---|---|---|

| Ranibizumab | Monoclonal Antibody | Vascular Endothelial Growth Factor A | Intravitreal injection | High specificity for VEGF-A; systemic effects possible |

| Aflibercept | Fusion Protein | Vascular Endothelial Growth Factor A and Placental Growth Factor | Intravitreal injection | Binds multiple ligands; longer half-life |

| Pazopanib | Tyrosine Kinase Inhibitor | Vascular Endothelial Growth Factor Receptors | Oral | Broad-spectrum activity against multiple kinases |

| Bevacizumab | Monoclonal Antibody | Vascular Endothelial Growth Factor A | Intravenous | Used primarily in cancer therapy; systemic administration |

Acrizanib's distinct advantage lies in its formulation for topical ocular delivery, aiming to provide localized treatment with minimized systemic exposure compared to its counterparts .